![molecular formula C11H16O2 B14699756 (1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 14681-31-3](/img/structure/B14699756.png)
(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic ketone compound with a unique structure that includes a hydroxymethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the reaction of camphor with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a series of rearrangements and eliminations to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is (1R)-3-(Carboxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Reduction: The major product is (1R)-3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the bicyclic structure provides rigidity, which can enhance the binding affinity and specificity of the compound. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but lacks the hydroxymethylidene group.
Borneol: A bicyclic alcohol that can be oxidized to form camphor.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness
(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets.
Propiedades
Número CAS |
14681-31-3 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
(1R)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H16O2/c1-10(2)8-4-5-11(10,3)9(13)7(8)6-12/h6,8,12H,4-5H2,1-3H3/t8?,11-/m0/s1 |
Clave InChI |
DFCLRLMPUDXMII-LYNSQETBSA-N |
SMILES isomérico |
C[C@@]12CCC(C1(C)C)C(=CO)C2=O |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
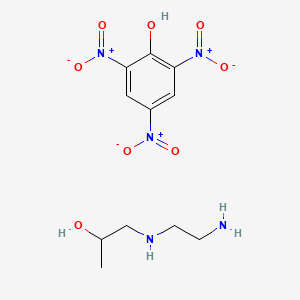
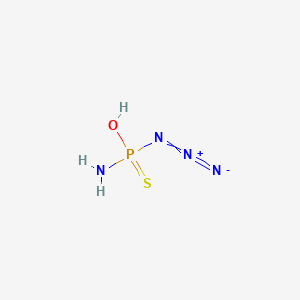
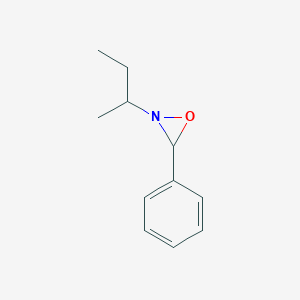

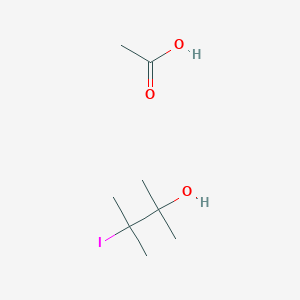


![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)

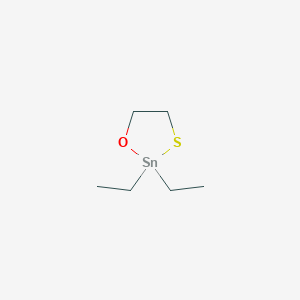
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)

